molecular formula C12H16N2O3 B4549982 N,N-diethyl-3-methyl-2-nitrobenzamide

N,N-diethyl-3-methyl-2-nitrobenzamide

Cat. No.: B4549982
M. Wt: 236.27 g/mol
InChI Key: ZVWLBRHEBGHQSR-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methyl-2-nitrobenzamide is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.11609238 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insect Repellency and Mode of Action

Research on N,N-Diethyl-3-methylbenzamide (DEET) primarily focuses on its repellency effects and the underlying mechanisms. A study demonstrated that DEET's repellency against insects like Rhodnius prolixus could be influenced by the presence of nitric oxide, suggesting a complex interaction with the olfactory system of insects. This finding indicates a possible modulation of repellency through the nitric oxide/cGMP pathway, which could have implications for developing more effective repellents or understanding resistance mechanisms (Sfara, Zerba, & Alzogaray, 2008).

Molecular Interactions and Toxicity

Another avenue of research investigates the molecular interactions of DEET with biological systems. For instance, its potential inhibitory effect on cholinesterases in both insect and mammalian nervous systems was explored, highlighting concerns about its safety and mechanism of toxicity. This study emphasizes the importance of understanding the broader biological impacts of DEET, especially when used in combination with other chemicals, which could enhance its toxicity (Corbel et al., 2009).

Environmental and Health Considerations

The environmental persistence and potential health impacts of DEET and related compounds are critical areas of investigation. The transformation and degradation pathways of such compounds, including their interactions with environmental factors and potential accumulation in ecosystems, are significant for assessing environmental safety and developing guidelines for use and disposal.

Innovative Applications

Beyond its well-documented use as an insect repellent, the chemical properties and reactivity of N,N-Diethyl-3-methyl-2-nitrobenzamide offer potential for innovative applications in materials science, medicinal chemistry, and environmental remediation. For example, its derivatives and related nitrobenzamide compounds have been explored for their antimicrobial properties, offering insights into new therapeutic agents or chemical tools for various applications (Wang et al., 2019).

Properties

IUPAC Name

N,N-diethyl-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-8-6-7-9(3)11(10)14(16)17/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWLBRHEBGHQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.